Antitumor agent-68
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Overview
Description
Antitumor agent-68 is a potent compound known for its significant anticancer activity. It functions primarily as a tubulin inhibitor, which disrupts the microtubule dynamics essential for cell division. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-68 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to enhance its biological activity. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in patents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies and equipment is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antitumor agent-68 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study tubulin inhibition and its effects on microtubule dynamics.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast and cervical cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
Antitumor agent-68 exerts its effects by binding to tubulin, a protein that forms microtubules. This binding disrupts the polymerization and depolymerization of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Paclitaxel: Another tubulin inhibitor used in cancer therapy.
Vinblastine: A compound that also targets microtubules and disrupts cell division.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules and prevents their disassembly.
Uniqueness: Antitumor agent-68 is unique in its specific binding affinity and potency as a tubulin inhibitor. It has shown higher efficacy in certain cancer cell lines compared to other similar compounds, making it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C17H11NO2 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1H-indol-5-yl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C17H11NO2/c19-17(9-6-13-4-2-1-3-5-13)20-15-7-8-16-14(12-15)10-11-18-16/h1-5,7-8,10-12,18H |
InChI Key |
VLGSRCGJYOURLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)OC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.